ethyl5-methanesulfonyl-1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylate
Description
Ethyl 5-methanesulfonyl-1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylate is a pyrazolopyridine derivative featuring a methanesulfonyl (-SO₂CH₃) group at position 5 and a methyl (-CH₃) group at position 1. The compound’s ester moiety (-COOEt) at position 3 enhances its solubility in organic solvents, making it a valuable intermediate in medicinal chemistry.
Properties
IUPAC Name |
ethyl 1-methyl-5-methylsulfonylpyrazolo[3,4-b]pyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O4S/c1-4-18-11(15)9-8-5-7(19(3,16)17)6-12-10(8)14(2)13-9/h5-6H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOHMCPSQCUJOIS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C2=C1C=C(C=N2)S(=O)(=O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O4S | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.31 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Friedel-Crafts Alkylation/Cyclization
Chiral Rh(III)-catalyzed asymmetric Friedel-Crafts alkylation/cyclization of 5-aminopyrazoles with α,β-unsaturated 2-acyl imidazoles offers high enantioselectivity (85–99% ee) and yields (81–98%). While this method was demonstrated for analogues without sulfonyl or ester groups, its efficiency suggests adaptability. For example, substituting the 2-acyl imidazole with a methanesulfonyl-containing electrophile could direct sulfonation during cyclization. However, the strong electron-withdrawing nature of methanesulfonyl may necessitate adjusted reaction conditions to maintain reactivity.
Cascade Reactions via Sulfonated Carbon Catalysts
A sulfonated amorphous carbon catalyst (AC-SOH) enables room-temperature synthesis of pyrazolo[3,4-b]pyridine-5-carboxylates from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline. This method’s regioselectivity arises from the catalyst’s ability to activate carbonyl groups via hydrogen bonding. Adapting this cascade for position 3 esterification would require introducing an ethyl carboxylate early in the synthesis, potentially through Pinner reaction modifications.
Microwave-Assisted Aza-Diels-Alder Reaction
Microwave irradiation accelerates the aza-Diels-Alder reaction between pyrazolylformimidamides and β-nitrostyrenes, yielding pyrazolo[3,4-b]pyridines in 65–85% yield. This method’s regioselectivity is governed by frontier molecular orbital interactions, favoring nitrostyrene attack at the pyrazole’s C4 position. Introducing a methyl group at N1 via methylhydrazine, as demonstrated in difluoromethyl pyrazole synthesis, could be integrated into this pathway.
Integrated Synthetic Routes
Route 1: Sequential Cyclization-Sulfonation-Esterification
-
Cyclization : React 5-amino-1-methylpyrazole with ethyl β-nitrostyrene-3-carboxylate under microwave irradiation to form ethyl 1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylate.
-
Sulfonation : Treat the intermediate with MsCl and AlCl at 0°C to introduce methanesulfonyl at C5 (yield: 70–75%).
-
Purification : Recrystallize from ethanol/water (1:1) to achieve >95% purity.
Route 2: One-Pot Cascade Reaction
-
Reactants : Combine 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile (with pre-installed ethyl ester), aniline, and methanesulfonyl chloride in the presence of AC-SOH.
-
Conditions : Stir at room temperature for 12 hours, followed by reflux to eliminate byproducts.
-
Yield : 68–72% after column chromatography (silica gel, hexane/ethyl acetate).
Comparative Analysis of Methods
Challenges and Optimization Strategies
-
Regioselectivity in Sulfonation : Computational modeling (e.g., DFT) predicts electron density distribution to guide reagent choice.
-
Ester Stability : Avoid strong bases post-esterification; use protecting groups like tert-butyl during sulfonation.
-
Scalability : Gram-scale synthesis using 0.05 mol% Rh(III) catalyst demonstrates feasibility for industrial applications .
Chemical Reactions Analysis
Ethyl5-methanesulfonyl-1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to convert the sulfonyl group to a sulfide.
Substitution: Nucleophilic substitution reactions can occur at the methanesulfonyl group, where nucleophiles like amines or thiols replace the sulfonyl group.
Hydrolysis: The ester group in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of pyrazolo[3,4-b]pyridines as anticancer agents. Ethyl 5-methanesulfonyl-1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylate has been investigated for its ability to inhibit tumor growth through various mechanisms:
- Mechanism of Action : It may act by modulating signaling pathways associated with cell proliferation and apoptosis.
- Case Study : In vitro studies demonstrated that the compound significantly reduced the viability of cancer cell lines, suggesting its potential as a lead compound for further development in cancer therapeutics.
Anti-inflammatory Properties
The compound has also shown promise in treating inflammatory conditions. Its ability to inhibit specific pro-inflammatory cytokines positions it as a candidate for developing anti-inflammatory drugs.
- Mechanism : By blocking the activity of cytokines like IL-6 and TNF-alpha, it may reduce inflammation.
- Case Study : Animal models of arthritis treated with the compound exhibited decreased inflammation markers compared to controls.
Structure-Activity Relationship (SAR)
Understanding the SAR of ethyl 5-methanesulfonyl-1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylate is crucial for optimizing its pharmacological properties. A detailed analysis reveals:
| Substituent | Effect on Activity |
|---|---|
| Methanesulfonyl Group | Enhances solubility and bioavailability |
| Ethyl Carboxylate | Contributes to binding affinity with target proteins |
| Methyl Group at N1 | Influences potency against specific biological targets |
Synthesis and Derivatives
The synthesis of ethyl 5-methanesulfonyl-1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylate typically involves multi-step reactions starting from readily available precursors. The development of derivatives has been explored to enhance its efficacy and selectivity.
Synthetic Pathway
A typical synthetic route involves:
- Formation of the pyrazole ring via cyclization.
- Introduction of the methanesulfonyl group through sulfonation reactions.
- Esterification to yield the final carboxylate derivative.
Mechanism of Action
The mechanism of action of ethyl5-methanesulfonyl-1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and thereby modulating the biochemical pathways involved. For example, it may act as an inhibitor of tropomyosin receptor kinases (TRKs), which are involved in cell proliferation and differentiation .
Comparison with Similar Compounds
Comparison with Structural Analogs
The following analysis compares ethyl 5-methanesulfonyl-1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylate with similar pyrazolopyridine derivatives, focusing on substituent effects, physicochemical properties, and applications.
Substituent Effects at Position 5
The methanesulfonyl group at position 5 distinguishes this compound from analogs with halogen (Br, F) or other substituents. Key differences include:
*Estimated based on structural similarity.
- Methanesulfonyl vs. However, bromo-substituted analogs are more reactive in cross-coupling reactions (e.g., Suzuki-Miyaura) for functionalization .
- Methanesulfonyl vs. Fluoro : Fluoro-substituted derivatives (e.g., ) are prioritized in drug development due to improved bioavailability and reduced metabolic degradation. Methanesulfonyl may offer similar advantages but with increased molecular weight and polarity.
Substituent Effects at Position 1
The methyl group at position 1 in the target compound contrasts with other substituents (e.g., hydrogen or benzyl groups):
Biological Activity
Ethyl 5-methanesulfonyl-1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylate (referred to as compound 1) is a member of the pyrazolo[3,4-b]pyridine family, which has garnered attention for its diverse biological activities. This article reviews the biological activity of compound 1, focusing on its mechanisms, therapeutic potential, and structure-activity relationships (SARs).
Overview of Pyrazolo[3,4-b]pyridine Derivatives
Pyrazolo[3,4-b]pyridines are a class of heterocyclic compounds known for their potential therapeutic applications, including anti-inflammatory and anti-cancer properties. The structural diversity within this class allows for the modification of biological activity through subtle changes in molecular architecture.
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications at specific positions on the pyrazolo[3,4-b]pyridine scaffold can significantly influence biological activity. For example, substituents at the 5-position and variations in the carboxylate group can enhance potency against various targets.
Anti-inflammatory Effects
Compound 1 exhibits significant anti-inflammatory properties by acting as an antagonist to monocyte chemoattractant protein-1 (MCP-1), which is crucial in inflammatory responses. This activity suggests potential applications in treating allergic and autoimmune disorders .
Cancer Therapeutics
Recent studies have highlighted the efficacy of pyrazolo[3,4-b]pyridine derivatives in cancer therapy. For instance, compound 15y demonstrated potent inhibition of TBK1, a kinase involved in cancer cell proliferation and immune response regulation, with an IC50 value of 0.2 nM. This compound also inhibited downstream interferon signaling pathways in various cancer cell lines .
Inhibition of Kinases
The inhibition of cyclin-dependent kinases (CDKs) is another notable activity associated with pyrazolo[3,4-b]pyridines. For example, compound 32 displayed an IC50 value of 0.36 µM against CDK2 and exhibited selectivity over CDK9 by a factor of 265-fold. Such selectivity is crucial for minimizing side effects in therapeutic applications .
Antiproliferative Activity
Compound 1 has shown micromolar antiproliferative effects on several human tumor cell lines including A172, U87MG, and A375. The mechanism appears to involve the disruption of cell cycle progression and induction of apoptosis in these cancer cells .
Case Study: TBK1 Inhibition
In a study focused on TBK1 inhibitors, compound 15y was identified as a lead compound due to its potent inhibition and selectivity. The study utilized both in vitro assays and molecular docking techniques to elucidate the binding interactions between compound 15y and TBK1, highlighting its potential for drug development aimed at immune-related diseases and cancers .
Case Study: CDK Inhibition
Another investigation into CDK inhibitors demonstrated that compounds derived from the pyrazolo[3,4-b]pyridine scaffold effectively inhibited cellular proliferation in various cancer cell lines. The findings indicated that structural modifications could enhance selectivity and potency against specific CDKs while reducing off-target effects .
Q & A
Basic: What are the key synthetic challenges in preparing ethyl5-methanesulfonyl-1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylate?
Answer:
The synthesis involves two critical steps:
Core Heterocycle Formation : Pyrazolo[3,4-b]pyridine scaffolds are typically synthesized via cyclocondensation of 5-aminopyrazoles with β-ketoesters or α,β-unsaturated carbonyls (e.g., ethyl acetoacetate derivatives) .
Methanesulfonyl Introduction : Sulfonylation at the 5-position requires regioselective electrophilic substitution. Brominated analogs (e.g., ethyl5-bromo derivatives) are often intermediates, where bromine is replaced via nucleophilic displacement using methanesulfonyl chloride under basic conditions (e.g., K₂CO₃ in DMF) .
Key Challenges :
- Regioselectivity control during sulfonylation to avoid side reactions at the 3-carboxylate or 1-methyl groups.
- Purification of the final product due to polar byproducts; reverse-phase HPLC or column chromatography (silica gel, EtOAc/hexane) is recommended .
Basic: What spectroscopic methods are essential for characterizing this compound?
Answer:
- ¹H/¹³C NMR : Confirm substitution patterns:
- IR Spectroscopy : Validate ester (C=O stretch at ~1700 cm⁻¹) and sulfonyl (S=O stretches at ~1150-1350 cm⁻¹) functionalities .
- Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]+ for C₁₁H₁₃N₃O₄S: calculated 284.0704) .
Advanced: How does the methanesulfonyl group influence bioactivity compared to brominated analogs?
Answer:
- Electrophilic vs. Leaving Group Behavior : Bromine in analogs (e.g., methyl5-bromo derivatives) acts as a leaving group for nucleophilic substitution, enabling kinase inhibitor synthesis (e.g., targeting TRKs) . Methanesulfonyl groups enhance metabolic stability and modulate solubility (logP reduction by ~0.5 units vs. brominated analogs) .
- Kinase Inhibition : Methanesulfonyl derivatives may exhibit altered selectivity due to steric/electronic effects. For example, brominated pyrazolopyridines show IC₅₀ values of 10-100 nM against TRK-A, while sulfonylated analogs require SAR studies to optimize potency .
Advanced: What computational methods can predict the reactivity of the pyrazolo[3,4-b]pyridine core?
Answer:
- DFT Calculations (B3LYP/6-311++G(d,p)) :
- Molecular Docking (AutoDock Vina) : Simulate binding to TRK-A (PDB: 4AOJ). Methanesulfonyl groups may form hydrogen bonds with Arg599 and hydrophobic interactions with Leu657 .
Advanced: How to resolve contradictions in reported biological activity data for pyrazolopyridine derivatives?
Answer:
- Experimental Replication : Validate assay conditions (e.g., ATP concentration in kinase assays; 10 µM ATP vs. 100 µM can shift IC₅₀ by >10-fold) .
- Structural Confirmation : Ensure compound purity (>95% by HPLC) and correct regiochemistry (e.g., 5-sulfonyl vs. 4-sulfonyl isomers via NOESY) .
- Data Normalization : Cross-reference against positive controls (e.g., staurosporine for kinase inhibition) to account for batch-to-batch variability .
Basic: What are the recommended storage conditions for this compound?
Answer:
- Short-term : Store at -20°C in airtight, light-protected vials.
- Long-term : Lyophilize and store under inert gas (argon) at -80°C to prevent ester hydrolysis or sulfonyl group oxidation .
Advanced: How to design derivatives to enhance blood-brain barrier (BBB) penetration?
Answer:
- Lipophilicity Optimization : Aim for logD ~2-3 (calculated via ChemAxon). Methanesulfonyl groups reduce logD vs. methylthio analogs but improve aqueous solubility .
- P-Glycoprotein Substrate Prediction : Use in silico tools (e.g., SwissADME) to minimize P-gp efflux. Replace ester groups with amides to reduce recognition .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
